

A Technical Guide to Rhodium Nanoparticles on Carbon Support (Rh/C)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium carbon

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Abstract: This document provides a comprehensive technical overview of rhodium nanoparticles supported on carbon (Rh/C), a highly effective class of heterogeneous catalysts. It covers the fundamental aspects of their synthesis, detailed characterization techniques, and critical applications, with a particular focus on organic synthesis and hydrogenation reactions relevant to the pharmaceutical and fine chemical industries. This guide includes structured data tables for key performance indicators, detailed experimental protocols, and process diagrams to facilitate a deeper understanding and practical application of Rh/C catalysts in a research and development setting.

Introduction

Rhodium on carbon (Rh/C) is a prominent heterogeneous catalyst composed of rhodium nanoparticles finely dispersed on a high-surface-area carbon support, such as activated carbon.^[1] The unique electronic and structural properties of rhodium make it exceptionally active for a wide range of chemical transformations, while the carbon support provides high surface area, stability, and ease of separation and recovery.^{[1][2]} These attributes make Rh/C an indispensable tool in organic synthesis, particularly for hydrogenation reactions where high activity and selectivity are paramount.^{[1][3]} Its applications span the pharmaceutical, petrochemical, and fine chemical industries, where it is used for the synthesis of key intermediates and complex molecules.^{[1][4]} This guide will delve into the synthesis methodologies, characterization, and catalytic applications of Rh/C.

Synthesis of Rh/C Nanoparticles

The synthesis of Rh/C catalysts is a critical step that dictates the final properties of the material, including nanoparticle size, dispersion, and catalytic activity. Common methods aim to deposit a rhodium precursor onto the carbon support, followed by a reduction step.

Impregnation Method

Incipient wetness impregnation is a widely used technique where a solution containing a rhodium salt (e.g., RhCl_3) is added to the carbon support. The volume of the solution is approximately equal to the pore volume of the support, ensuring even distribution. This is followed by drying and reduction.

Experimental Protocol: Synthesis by Incipient Wetness Impregnation

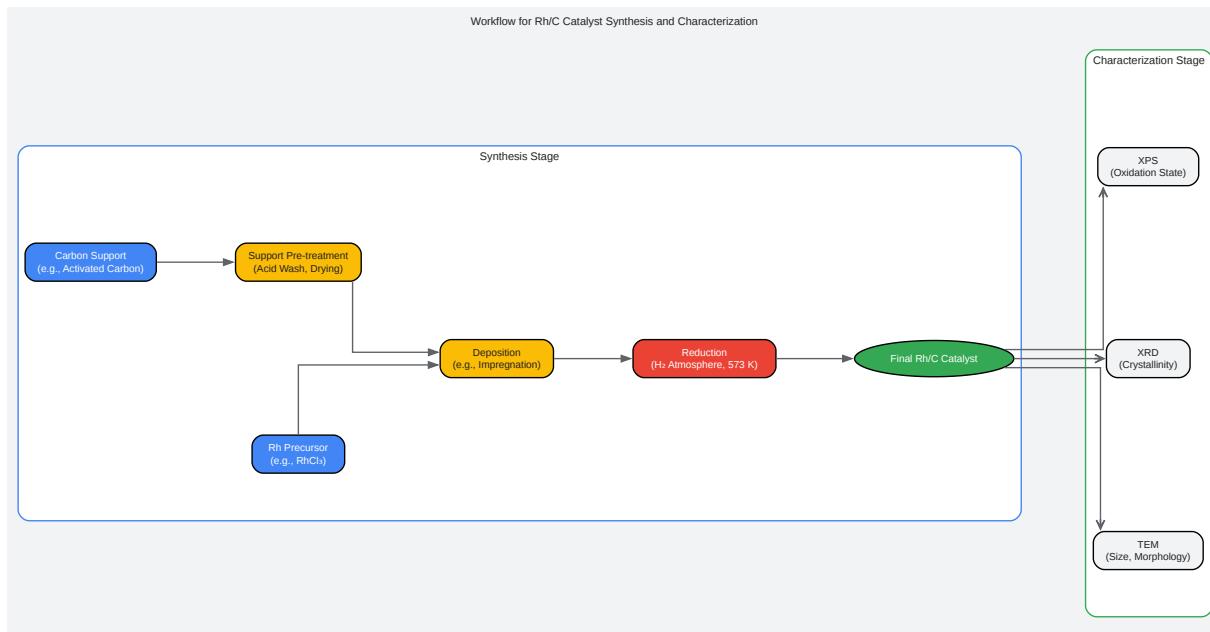
- **Support Pre-treatment:** Wash the activated carbon support with dilute acid (e.g., nitric acid) and then deionized water to remove impurities. Dry the support thoroughly in an oven at 110-120°C for 12-24 hours.[5][6]
- **Impregnation:** Prepare an aqueous solution of a rhodium precursor, such as rhodium(III) chloride (RhCl_3). Dissolve a calculated amount of the precursor to achieve the desired metal loading (e.g., 5 wt%).
- **Mixing:** Add the rhodium precursor solution dropwise to the dried carbon support while continuously mixing until the point of incipient wetness is reached.
- **Drying:** Dry the impregnated support in an oven at 100-120°C for 12 hours to remove the solvent.
- **Reduction/Activation:** Place the dried material in a tube furnace. Heat under a flow of an inert gas (e.g., Argon) to the desired reduction temperature (e.g., 573 K). Switch the gas flow to a hydrogen/argon mixture to reduce the rhodium salt to metallic rhodium nanoparticles.[6]
- **Passivation and Recovery:** After reduction, cool the catalyst to room temperature under an inert gas flow to passivate the surface and prevent rapid oxidation. The resulting black powder is the final Rh/C catalyst.

Sonochemical Synthesis

This method utilizes high-intensity ultrasound to induce the chemical reduction of the rhodium precursor, leading to the formation and deposition of Rh nanoparticles on the carbon support. It is often a rapid, one-pot synthesis.[\[7\]](#)

Experimental Protocol: Sonochemical Synthesis

- Dispersion: Disperse the carbon support (e.g., carboxylate-functionalized multi-walled carbon nanotubes) in a solvent like ethanol.[\[7\]](#)
- Precursor Addition: Add the rhodium precursor (e.g., RhCl_3) and a reducing agent (e.g., borane morpholine complex) to the suspension.[\[7\]](#)
- Sonication: Subject the mixture to high-intensity ultrasonic irradiation for a specified time (e.g., 30 minutes) at room temperature. This process facilitates the reduction of $\text{Rh}(\text{III})$ ions and the deposition of Rh nanoparticles onto the support.[\[7\]](#)
- Separation and Washing: Separate the resulting Rh/C catalyst by centrifugation.
- Drying: Wash the catalyst multiple times with ethanol to remove any unreacted precursors or byproducts, and then dry it in an oven at 80°C for 12 hours.[\[7\]](#)



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Caption: General workflow for Rh/C synthesis and characterization.

Characterization Techniques

A multi-technique approach is essential for thoroughly characterizing Rh/C catalysts to correlate their physical and chemical properties with catalytic performance.[8]

Experimental Protocol: TEM Analysis

- Sample Preparation: Disperse a small amount of the Rh/C catalyst powder in a volatile solvent like ethanol.[7]
- Sonication: Briefly sonicate the suspension to ensure a fine and homogeneous dispersion.[7]

- Grid Deposition: Place a single drop of the suspension onto a carbon-coated copper grid (TEM grid).[7]
- Drying: Allow the solvent to evaporate completely, leaving the nanoparticles adhered to the grid.
- Imaging: Analyze the sample using a Transmission Electron Microscope (TEM) to determine nanoparticle size, size distribution, and morphology.[7]

Technique	Information Provided	Typical Results for Rh/C
Transmission Electron Microscopy (TEM)	Provides direct imaging of nanoparticles to determine size, morphology, and dispersion on the support.[7]	Uniformly dispersed spherical nanoparticles, typically in the range of 1.5-10 nm.[6][7]
X-ray Diffraction (XRD)	Determines the crystalline structure and average crystallite size of the Rh nanoparticles using the Scherrer equation.[8][9]	Peaks corresponding to the face-centered cubic (fcc) structure of metallic rhodium.
X-ray Photoelectron Spectroscopy (XPS)	Analyzes the elemental composition and oxidation state of rhodium on the surface.[7][10]	Confirms the presence of metallic Rh(0) as the active species after reduction.
Energy-Dispersive X-ray Spectroscopy (EDX)	Provides elemental analysis of the catalyst, confirming the presence and quantifying the mass of Rh.[7]	Shows signals for Carbon (from the support) and Rhodium.[7]
BET Surface Area Analysis	Measures the specific surface area and pore size distribution of the carbon support.[4]	High surface areas, often $\geq 930 \text{ m}^2/\text{g}$ for activated carbon supports.[4][5]

Catalytic Applications and Performance

Rh/C catalysts are exceptionally versatile, demonstrating high activity and selectivity in numerous organic transformations, especially hydrogenation.[1][11]

Hydrogenation Reactions

Hydrogenation is a cornerstone application of Rh/C catalysts. They are effective for the reduction of a wide variety of functional groups.[1][11]

- Arene Hydrogenation: The saturation of aromatic rings is a challenging transformation for which Rh/C is highly effective, often under mild conditions.[7][12]
- Reduction of Nitro Compounds and Nitriles: This is a crucial step in the synthesis of amines, which are key intermediates in pharmaceuticals.[4][11]
- Carbonyl Reduction: The hydrogenation of aldehydes and ketones to alcohols is readily achieved with Rh/C.[11]

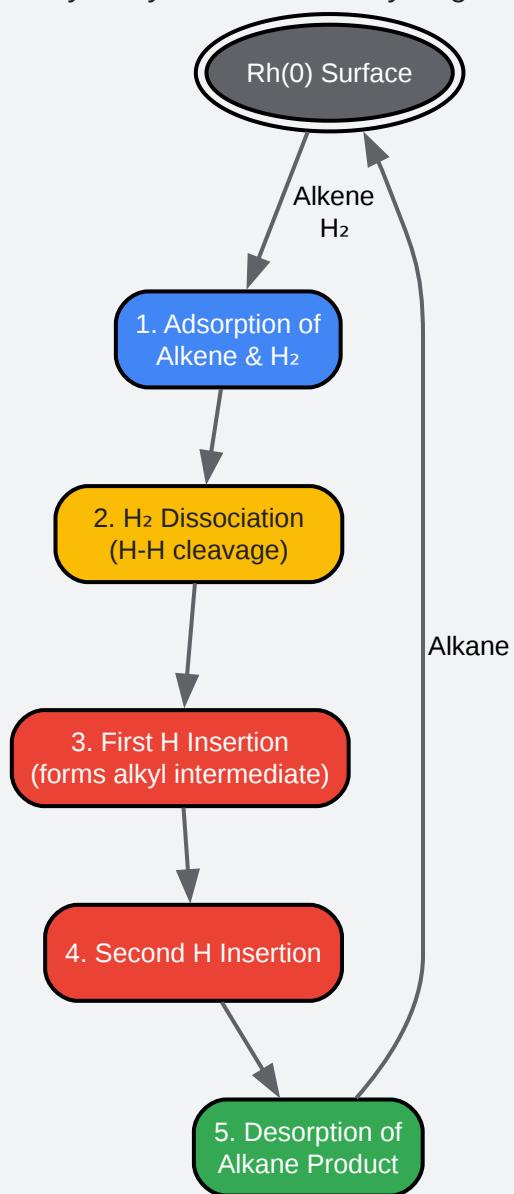
Reaction Type	Substrate Example	Product Example	Typical Conditions	Catalyst Performance
Arene Hydrogenation	Benzene	Cyclohexane	Room Temperature, H ₂ pressure	High activity and reusability reported with sonochemically synthesized Rh/CNT catalyst. [7]
Nitro Group Reduction	Nitrobenzene	Aniline	25°C, 0.5 h (using Al/H ₂ O as H ₂ source)	Quantitative yield achieved with 5% Rh/C.[11]
Carbonyl Hydrogenation	Acetophenone	1-Phenylethanol	25°C (using Al/H ₂ O as H ₂ source)	Selective reduction with quantitative yield using 5% Rh/C. [11]
C=C Double Bond Hydrogenation	Cyclohexene	Cyclohexane	353 K, 500 kPa H ₂	High activity observed with Rh complexes on carbon support. [13]

Other Catalytic Applications

Beyond hydrogenation, Rh/C is used in other important reactions:

- **Hydroformylation:** The addition of a formyl group (CHO) and a hydrogen atom across a C=C double bond. Rh/C has been investigated for heterogeneous hydroformylation.[14]
- **C-H Bond Activation:** Rhodium catalysts are known to activate C-H bonds, enabling novel C-C bond formations.[15][16]
- **Environmental Catalysis:** Used in processes like reductive dechlorination for wastewater treatment and in automotive catalytic converters.[4][17]

Conceptual Catalytic Cycle for Alkene Hydrogenation on Rh/C

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Caption: Catalytic cycle for alkene hydrogenation on a Rh surface.

Conclusion and Future Outlook

Rhodium nanoparticles on carbon support are powerful and versatile heterogeneous catalysts with significant industrial relevance. Their high activity, selectivity, and stability make them ideal for challenging transformations in pharmaceutical and fine chemical synthesis. Future research is expected to focus on developing more sustainable synthesis methods, achieving even finer

control over nanoparticle size and morphology to enhance selectivity, and exploring novel applications in green chemistry and energy production. The development of catalysts with improved resistance to poisoning and enhanced recyclability will also be key areas of investigation.

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- To cite this document: BenchChem. [A Technical Guide to Rhodium Nanoparticles on Carbon Support (Rh/C)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8728510#rhodium-nanoparticles-on-carbon-support>]

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